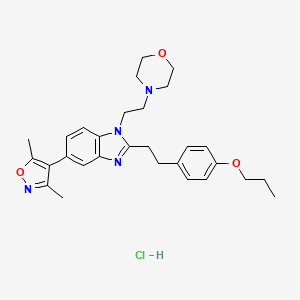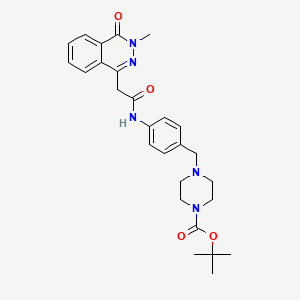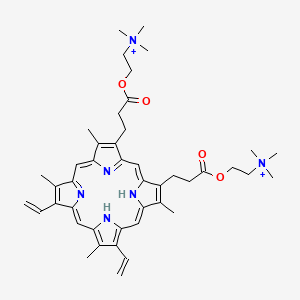
PMPA tetrasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PMPA sodium is a potent and selective inhibitor of glutamate carboxypeptidase 2 (GCP II/N-acetylated a-linked dipeptidase/NAALADase).
Aplicaciones Científicas De Investigación
Air Pollution Remediation
PMPA (Peroxymonophosphoric acid) has been studied for its effectiveness in air pollution remediation. Muthuraman, Thirumavalavan, and Moon Il Shik (2017) conducted a study where PMPA was electrochemically generated and used to remove acetaldehyde, a common air pollutant. They found that under optimized conditions, the oxidative removal efficiency of acetaldehyde was approximately 95% for a 30 ppm inlet concentration, highlighting PMPA's potential in air quality improvement (Muthuraman, Thirumavalavan, & Moon Il Shik, 2017).
Dental Hygiene Applications
In the field of dental hygiene, tetrasodium EDTA, closely related to PMPA, has been evaluated for its efficacy in eradicating biofilms associated with dentures and toothbrushes. Devine et al. (2007) found that tetrasodium EDTA effectively eliminated biofilms, suggesting its utility in dental hygiene products (Devine et al., 2007).
pH Sensing and Biomedical Applications
PMPA has also found applications in the development of pH-sensitive fluorescent probes. Chao et al. (2017) synthesized a novel pH fluorescent probe using a PMPA derivative, which demonstrated efficacy in detecting pH in living cells. This suggests PMPA's potential in biomedical applications, particularly in disease diagnosis where pH levels are crucial (Chao et al., 2017).
Therapeutic Research
In therapeutic research, PMPA derivatives have shown potential in various treatments. Van Rompay et al. (1996) studied the therapeutic effects of PMPA in simian immunodeficiency virus infection, demonstrating its potential in antiviral therapy (Van Rompay et al., 1996). Additionally, Kratochwil et al. (2015) evaluated PMPA for nephroprotection in PSMA-targeted radionuclide therapy for prostate cancer, indicating its role in cancer treatment (Kratochwil et al., 2015).
Polymer Science
In polymer science, PMPA has been incorporated into the development of thermosensitive polymers. Okamura et al. (2002) synthesized poly(methyl 2-propionamidoacrylate) (PMPA), a novel thermosensitive polymer with promising applications in smart materials and technology (Okamura et al., 2002).
Propiedades
Número CAS |
373645-42-2 |
|---|---|
Fórmula molecular |
C6H7Na4O7P |
Peso molecular |
314.04 |
Nombre IUPAC |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)


![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)



![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)

